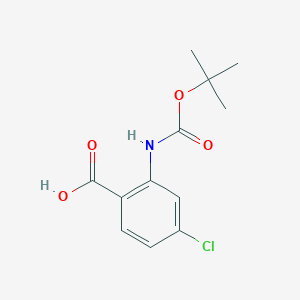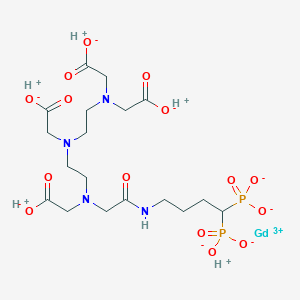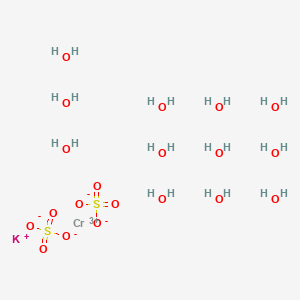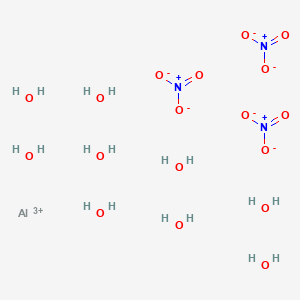
Methyl 3-O-(3,6-anhydrogalactopyranosyl)galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-O-(3,6-anhydrogalactopyranosyl)galactopyranoside, also known as methyl-β-D-galactopyranoside, is a carbohydrate molecule that has gained significant attention in the field of biochemistry and molecular biology. It is a synthetic analog of lactose, a disaccharide that is commonly found in milk and dairy products. Methyl-β-D-galactopyranoside has been used as a model compound to study the transport and metabolism of carbohydrates in bacteria, as well as to investigate the molecular mechanisms underlying various physiological processes.
Wirkmechanismus
Methyl-β-D-galactopyranoside acts as a substrate for various carbohydrate-binding proteins, including transporters and enzymes. It is transported into bacterial cells through specific transporters, where it is metabolized by various enzymes to produce energy and other metabolic products. Methyl-β-D-galactopyranoside has also been shown to bind to certain carbohydrate-binding proteins on the surface of bacterial cells, which can trigger various physiological responses.
Biochemische Und Physiologische Effekte
Methyl-β-D-galactopyranoside has been shown to have a number of biochemical and physiological effects in bacteria. It can serve as a source of energy for bacterial cells, and can also act as a signaling molecule to trigger various physiological responses. Methyl-β-D-galactopyranoside has also been shown to regulate the expression of certain genes in bacteria, particularly those involved in carbohydrate metabolism and transport.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl-β-D-galactopyranoside has several advantages for use in laboratory experiments. It is a stable and readily available compound, and can be easily synthesized or purchased from commercial suppliers. Methyl-β-D-galactopyranoside is also non-toxic and does not have any known side effects, making it a safe and reliable compound for use in scientific research. However, one limitation of using Methyl 3-O-(3,6-anhydrogalactopyranosyl)galactopyranosideβ-D-galactopyranoside is that it may not accurately reflect the transport and metabolism of carbohydrates in living organisms, as it is a synthetic analog of lactose.
Zukünftige Richtungen
There are several future directions for research involving Methyl 3-O-(3,6-anhydrogalactopyranosyl)galactopyranosideβ-D-galactopyranoside. One area of interest is the use of Methyl 3-O-(3,6-anhydrogalactopyranosyl)galactopyranosideβ-D-galactopyranoside as a tool to study the molecular mechanisms underlying bacterial chemotaxis, particularly the role of carbohydrate-binding proteins in this process. Another area of interest is the development of new synthetic analogs of lactose and other carbohydrates, which may have improved stability, solubility, and bioactivity compared to natural compounds. Finally, there is a need for further research to investigate the potential applications of Methyl 3-O-(3,6-anhydrogalactopyranosyl)galactopyranosideβ-D-galactopyranoside in various fields, including biotechnology, medicine, and agriculture.
Synthesemethoden
Methyl-β-D-galactopyranoside can be synthesized through a number of different methods, including chemical synthesis and enzymatic conversion. One common method involves the reaction of galactose with methyl iodide in the presence of a base catalyst, followed by purification through chromatography. Enzymatic synthesis can also be achieved through the use of galactosidases, which catalyze the conversion of lactose into Methyl 3-O-(3,6-anhydrogalactopyranosyl)galactopyranosideβ-D-galactopyranoside.
Wissenschaftliche Forschungsanwendungen
Methyl-β-D-galactopyranoside has been used extensively in scientific research, particularly in the field of microbiology. It has been used as a substrate to study the transport and metabolism of carbohydrates in bacteria, as well as to investigate the role of carbohydrate-binding proteins in various physiological processes. Methyl-β-D-galactopyranoside has also been used as a model compound to study the molecular mechanisms underlying bacterial chemotaxis, a process by which bacteria move towards or away from certain chemicals in their environment.
Eigenschaften
CAS-Nummer |
139710-10-4 |
|---|---|
Produktname |
Methyl 3-O-(3,6-anhydrogalactopyranosyl)galactopyranoside |
Molekularformel |
C13H22O10 |
Molekulargewicht |
338.31 g/mol |
IUPAC-Name |
(3S,4R,8R)-3-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol |
InChI |
InChI=1S/C13H22O10/c1-19-12-9(18)11(6(15)4(2-14)21-12)23-13-8(17)10-7(16)5(22-13)3-20-10/h4-18H,2-3H2,1H3/t4-,5?,6+,7-,8-,9-,10?,11+,12+,13+/m1/s1 |
InChI-Schlüssel |
RBDWKRFOQIKXRT-QZPSHDKKSA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@H]2[C@@H](C3[C@@H](C(O2)CO3)O)O)O |
SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C3C(C(O2)CO3)O)O)O |
Kanonische SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C3C(C(O2)CO3)O)O)O |
Synonyme |
3-AGPGP methyl 3-O-(3,6-anhydro-beta-D-galactopyranosyl)-alpha-D-galactopyranoside methyl 3-O-(3,6-anhydrogalactopyranosyl)galactopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















